

Spectroscopic Profile of 3-Hydroxyxanthone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxyxanthone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxyxanthone**, a key scaffold in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of **3-Hydroxyxanthone** in research and drug development settings.

Spectroscopic Data of 3-Hydroxyxanthone

The spectroscopic data provides a unique fingerprint for the molecular structure of **3-Hydroxyxanthone**. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data of 3-Hydroxyxanthone

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment	Solvent
10.93	s	-	OH-3	DMSO-d6[1]
8.10	dd	2.1, 8.3	H-8	DMSO-d6[1]
7.99	d	9.0	H-1	DMSO-d6[1]
7.75	td	2.1, 7.6	H-6	DMSO-d6[1]
7.54	d	8.3	H-5	DMSO-d6[1]
7.38	deformed t	7.6, 8.3	H-7	DMSO-d6[1]
6.86	dd	2.1, 9.0	H-2	DMSO-d6[1]
6.82	d	2.1	H-4	DMSO-d6[1]

s = singlet, d = doublet, dd = doublet of doublets, t = triplet, td = triplet of doublets

Table 2: ^{13}C NMR Spectroscopic Data of 3-Hydroxyxanthone

Chemical Shift (δ) (ppm)	Assignment	Solvent
175.3	C-9	DMSO-d6[1]
164.6	C-3	DMSO-d6[1]
158.1	C-4a	DMSO-d6[1]
156.1	C-5a	DMSO-d6[1]
135.3	C-6	DMSO-d6[1]
128.5	C-1	DMSO-d6[1]
126.4	C-8	DMSO-d6[1]
124.6	C-7	DMSO-d6[1]
121.7	C-8a	DMSO-d6[1]
118.4	C-5	DMSO-d6[1]
114.7	C-2	DMSO-d6[1]
114.5	C-9a	DMSO-d6[1]
102.7	C-4	DMSO-d6[1]

Table 3: Infrared (IR) Spectroscopic Data of 3-Hydroxyxanthone

Wavenumber (cm^{-1})	Assignment
3510 - 3568	O-H stretching (hydroxyl group)[2]
1641 - 1604	C=O stretching (carbonyl group)[1][3]
1586 - 1418	C=C stretching (aromatic)[1][3]
1296 - 1226	C-O-C stretching (ether linkage)[1][3]

Table 4: Mass Spectrometry (MS) Data of 3-Hydroxyxanthone

m/z	Assignment	Ionization Method
212	[M] ⁺	EI

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **3-Hydroxyxanthone**.

Instrumentation: A JEOL 500 MHz Spectrometer or a Bruker Avance III 400 MHz NMR spectrometer is typically used.[\[4\]](#)[\[5\]](#)

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **3-Hydroxyxanthone** sample.
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

- Pulse Program: Standard single-pulse experiment.
- Frequency: 400 or 500 MHz.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[\[4\]](#)
- Temperature: 20 °C.[\[5\]](#)

¹³C NMR Spectroscopy Parameters:

- Pulse Program: Standard proton-decoupled experiment.

- Frequency: 100 or 125 MHz.[4][5]
- Internal Standard: Solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Hydroxyxanthone**.

Instrumentation: A Shimadzu FTIR-8201 PC spectrometer or a PerkinElmer Spectrum 100 equipped with an attenuated total reflection (ATR) accessory is commonly used.[1][4]

Sample Preparation (KBr Pellet Method):[9][10]

- Grind 1-2 mg of the solid **3-Hydroxyxanthone** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9]
- Place the mixture into a pellet die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.[9]

FTIR Spectroscopy Parameters:

- Method: Transmission.
- Spectral Range: 4000-400 cm^{-1} . [10]
- Resolution: 4 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Hydroxyxanthone**.

Instrumentation: A Shimadzu-QP 2010S or an Agilent 7890A GC-5975CMS is typically employed.[4][5]

Sample Preparation:

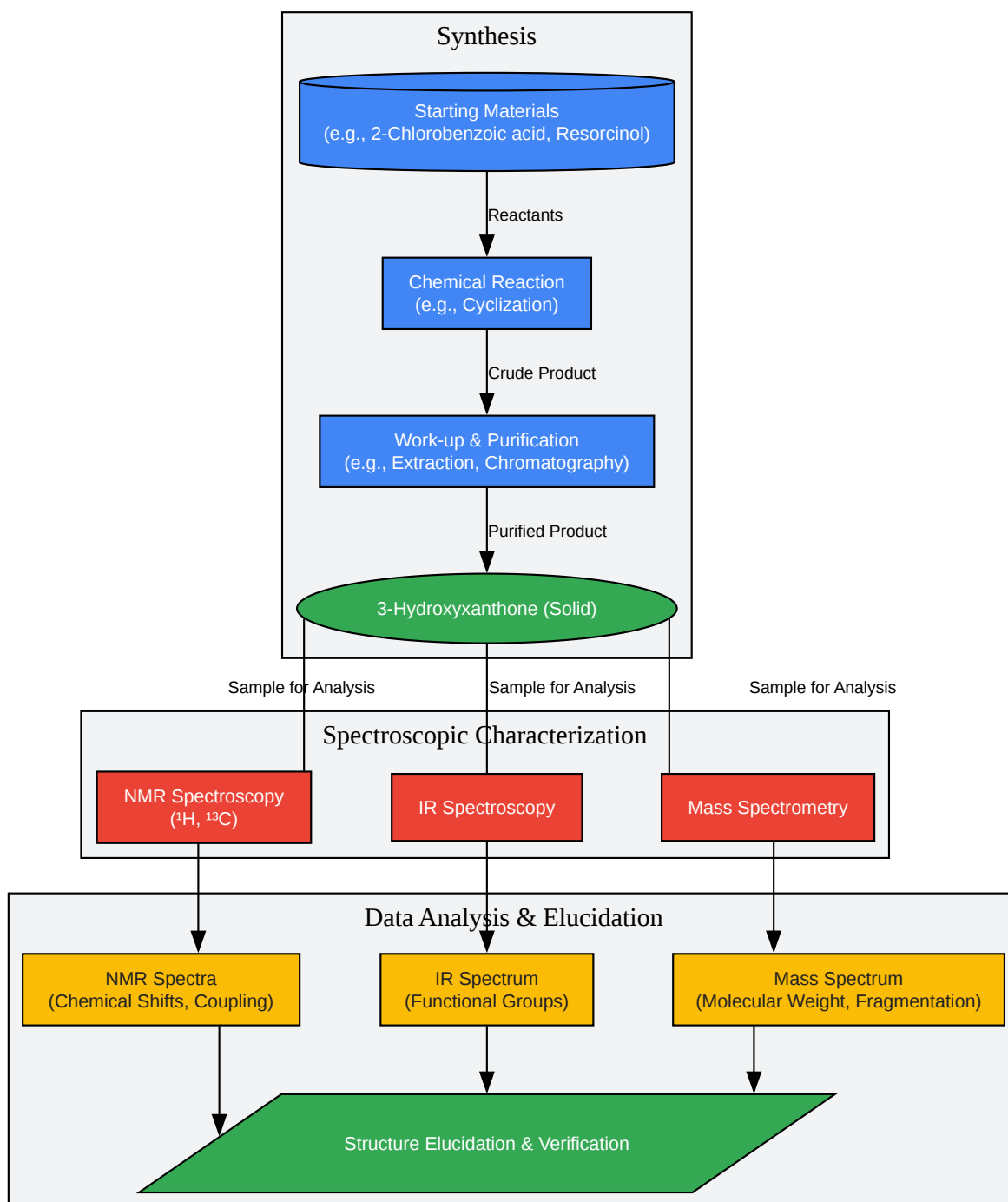
- Dissolve a small amount of the **3-Hydroxyxanthone** sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11]
- Further dilute the solution to a final concentration of about 10-100 µg/mL.[11]

Mass Spectrometry Parameters:

- Ionization Method: Electron Impact (EI).[12][13]
- Analyzer: Quadrupole.
- Mode: Positive ion detection.[14]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **3-Hydroxyxanthone**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **3-Hydroxyxanthone**.

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